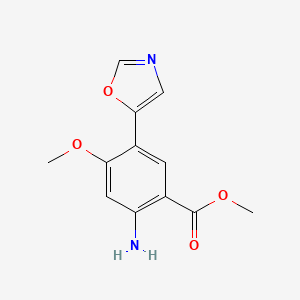
Methyl 2-amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-methoxy-5-(oxazol-5-yl)benzoate is a complex organic compound featuring an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-methoxy-5-(oxazol-5-yl)benzoate typically involves multi-step organic reactions One common method starts with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-methoxy-5-(oxazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-amino-4-methoxy-5-(oxazol-5-yl)benzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-methoxy-5-(oxazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and functional groups play a crucial role in binding to these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-methoxybenzoate
- Methyl 2-amino-5-methoxybenzoate
- Methyl 4-amino-2-methoxybenzoate
Uniqueness
Methyl 2-amino-4-methoxy-5-(oxazol-5-yl)benzoate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl 2-amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a methoxy group, an amino group, and an oxazole ring, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
The compound exhibited a stronger inhibitory effect on gram-negative bacteria compared to gram-positive bacteria, suggesting a potential mechanism involving membrane disruption in gram-negative species .
Antiproliferative Activity
In vitro studies have indicated that this compound possesses antiproliferative effects against various cancer cell lines. For instance, when tested against human breast cancer cell lines (MCF-7), the compound showed a significant reduction in cell viability:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 28 |
These results suggest that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest mechanisms .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Serine Protease Inhibition : The compound has been identified as a potential inhibitor of serine proteases, which play critical roles in various physiological processes including blood coagulation and immune responses .
- Cell Cycle Modulation : Research indicates that the compound may modulate cell cycle progression in cancer cells, leading to increased apoptosis and decreased proliferation rates .
Case Studies and Research Findings
A case study involving the synthesis and evaluation of this compound highlighted its promising biological profile. In this study:
- The compound was synthesized via a multi-step reaction involving the formation of the oxazole ring and subsequent esterification.
- Biological assays demonstrated that the compound effectively inhibited the growth of both bacterial and cancer cell lines.
Properties
CAS No. |
371251-37-5 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 2-amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoate |
InChI |
InChI=1S/C12H12N2O4/c1-16-10-4-9(13)7(12(15)17-2)3-8(10)11-5-14-6-18-11/h3-6H,13H2,1-2H3 |
InChI Key |
RTELUXAULALPQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CN=CO2)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















